2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol
Description
Properties
CAS No. |
1951444-73-7 |
|---|---|
Molecular Formula |
C9H12N4OS |
Molecular Weight |
224.29 g/mol |
IUPAC Name |
2-amino-5-butyl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4OS/c1-2-3-4-5-11-7-6(8(14)12-5)15-9(10)13-7/h2-4H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
BSKPPTLOSPPMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C(=O)N1)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at 110–130°C to form an intermediate, which then reacts with another mole of formamide at 130–140°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
1.1. Chemokine Receptor Antagonism
Research indicates that derivatives of thiazolo[4,5-d]pyrimidine compounds, including 2-amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol, exhibit significant activity as antagonists of chemokine receptors such as CX3CR1. These receptors are implicated in inflammatory responses and diseases like multiple sclerosis. The structure-activity relationship studies have shown that modifications at the 7-position can enhance selectivity and potency against CX3CR1 compared to closely related receptors like CXCR2 .
1.2. Treatment of Neurological Disorders
The compound has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis. The ability of thiazolo[4,5-d]pyrimidine derivatives to modulate inflammatory pathways makes them candidates for neuroprotective strategies .
3.1. Efficacy in Multiple Sclerosis
A study on modified thiazolo[4,5-d]pyrimidine compounds demonstrated their effectiveness in reducing symptoms associated with multiple sclerosis by selectively antagonizing CX3CR1 receptors. This was achieved through a series of chemical modifications that enhanced binding affinity and selectivity for the target receptor .
3.2. Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory properties of this compound derivatives in models of rheumatoid arthritis. The study noted a significant reduction in pro-inflammatory cytokines when treated with these compounds, suggesting their potential as therapeutic agents in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of fused pyrimidine derivatives. Key structural analogs include:
Key Structural Insights :
- Substituent Effects : The 5-butyl group in the target compound may enhance metabolic stability over smaller substituents (e.g., methyl or benzyl in triazolo derivatives) .
Reactivity Comparison :
- Thiazolo derivatives exhibit higher electrophilicity at the 7-position due to sulfur’s electron-withdrawing effect, favoring nucleophilic substitutions .
- Triazolo systems (e.g., 8-Azaguanine) undergo acidic hydrolysis more readily, enabling ketone or aldehyde formation .
Enzyme Inhibition
- Oxazolo[4,5-d]pyrimidines: Potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), with IC₅₀ values in the nanomolar range .
- Triazolo[4,5-d]pyrimidines (8-Azaguanine) : Antimetabolite activity via incorporation into RNA, disrupting purine biosynthesis (IC₅₀: 10–50 μM) .
- Thiazolo[4,5-d]pyrimidines: Limited data, but predicted to inhibit kinases or proteases due to structural similarity to oxazolo systems .
Anticancer Activity
- 8-Azaguanine : Clinically used for leukemia, with efficacy linked to guanine analog activity .
- Thiazolo Derivatives : A related compound, 5-phenylthiazolo[4,5-d]pyrimidin-7-ol, showed cytotoxicity (EC₅₀: 15 μM) in breast cancer models .
Physicochemical Properties
Key Observations :
- The butyl group in the target compound reduces aqueous solubility but may prolong half-life in vivo.
- 8-Azaguanine’s polar 7-ol and amino groups enhance solubility, aiding bioavailability .
Biological Activity
2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol (CAS No. 1951444-73-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core with an amino group and a butyl side chain. These structural characteristics are crucial for its biological interactions.
Research indicates that this compound may function as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play significant roles in the immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.
Key Mechanisms:
- TLR Activation : The compound activates TLR7/8, which can enhance immune responses against viral infections and tumors .
- Cytokine Production : Activation of these receptors leads to the production of pro-inflammatory cytokines such as TNF-α and IL-12, which are essential for effective immune responses .
Biological Activity Data
A summary of the biological activities associated with this compound is provided in the table below:
Case Studies
Several studies have explored the implications of TLR7/8 activation in therapeutic contexts:
- Antiviral Therapy : A study highlighted that compounds activating TLR7 could significantly reduce viral loads in models of hepatitis B infection. The results indicated that the use of such agonists could pave the way for new antiviral therapies .
- Cancer Immunotherapy : Research has shown that TLR7 agonists can enhance the efficacy of cancer vaccines by promoting Th1 responses, leading to better tumor control. The compound's ability to recruit immune cells to tumor sites has been a focal point in developing immunotherapeutic strategies .
- Inflammatory Disorders : The immunomodulatory properties of this compound suggest potential applications in treating inflammatory diseases by modulating cytokine profiles and enhancing innate immunity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
